N-(1,2-oxazol-3-yl)-2-phenylacetamide

Description

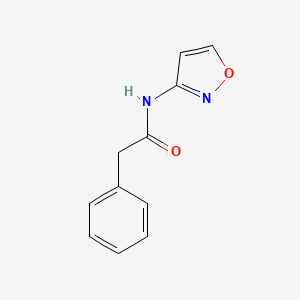

N-(1,2-Oxazol-3-yl)-2-phenylacetamide is a heterocyclic organic compound featuring a 1,2-oxazole ring linked via an acetamide group to a phenyl moiety. This structural duality enables diverse interactions with biological targets, making it a candidate for medicinal chemistry research.

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(12-10-6-7-15-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBROXCJKREELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, which then undergoes cyclodehydration in the presence of sulfuric acid to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry

N-(1,2-oxazol-3-yl)-2-phenylacetamide serves as a building block for synthesizing more complex heterocyclic compounds. Its oxazole ring can be modified through various chemical reactions, including oxidation and nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Biology

This compound is under investigation for its potential as an enzyme inhibitor and receptor modulator . The oxazole moiety allows for non-covalent interactions with biological macromolecules, which can modulate their activity. For instance, it may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing metabolic pathways .

Medicine

This compound has shown promise in developing new drugs with various therapeutic properties:

- Anticancer : Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.

- Antibacterial : There is evidence of antimicrobial activity against several bacterial strains.

- Anti-inflammatory : This compound may contribute to reducing inflammation through its interaction with specific biological pathways .

Table 1: Biological Activities of this compound

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Oxidation | Formation of oxidized derivatives | 85 |

| Nucleophilic substitution | Reaction with various electrophiles | 90 |

| Coupling with phenylacetamide | Synthesis of more complex derivatives | 95 |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on B16F10 melanoma cells, results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than 50 µM. These findings suggest its potential as a lead compound in anticancer drug development.

Case Study 2: Antibacterial Properties

Research demonstrated that this compound displayed effective antibacterial activity against Staphylococcus aureus in vitro. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its therapeutic potential in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions with biological macromolecules, leading to modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(1,2-oxazol-3-yl)-2-phenylacetamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound Name | Structural Features | Biological Activity | Key Differentiators | References |

|---|---|---|---|---|

| This compound | Oxazole ring, phenylacetamide backbone | Under investigation; hypothesized to modulate enzymes/receptors | Baseline structure for comparison | N/A |

| 2-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | Fluorophenyl substituent, indole-ethyl group | Enhanced binding affinity to serotonin receptors due to fluorophenyl and indole groups | Fluorine increases electronegativity; indole enables π-π stacking | |

| N-(3-Methyl-1,2-oxadiazol-5-yl)-2-(naphthalen-1-yl)acetamide | 1,2-Oxadiazole ring, naphthyl group | Potent anticancer activity (IC₅₀ = 2.3 μM in MCF-7 cells) | Naphthyl group improves hydrophobic interactions; oxadiazole enhances metabolic stability | |

| N-(4-Nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | Nitrophenyl, thioether linkage | Anticancer (IC₅₀ = 5.8 μM in A549 cells) | Nitro group enhances solubility; thioether increases membrane permeability | |

| N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide | Imidazopyridine core | Kinase inhibition (JAK2 IC₅₀ = 0.4 μM) | Imidazopyridine enables ATP-binding pocket interactions; methyl group reduces toxicity |

Key Insights from Structural Modifications

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Improve solubility and target affinity. For instance, fluorophenyl derivatives exhibit stronger receptor binding than non-halogenated analogues due to electronegativity and van der Waals interactions . Bulkier Aromatic Groups (e.g., naphthyl): Enhance hydrophobic binding in enzyme pockets, as seen in oxadiazole-naphthyl hybrids with superior anticancer activity .

Heterocycle Replacement :

- Replacing oxazole with oxadiazole increases metabolic stability but reduces hydrogen-bonding capacity. For example, oxadiazole-containing compounds show longer plasma half-lives (t₁/₂ = 6.2 h vs. 3.8 h for oxazole analogues) .

- Thiadiazole or triazole rings introduce sulfur or nitrogen atoms, enabling disulfide bonding or metal coordination, respectively .

Biological Activity Trends :

- Anticancer Activity : Correlates with hydrophobic substituents (e.g., naphthyl, fluorobenzyl) and electron-deficient rings (e.g., oxadiazole) .

- Antimicrobial Activity : Linked to nitro groups and thioether linkages, which disrupt microbial membranes .

Methodological Considerations

- Synthesis : Most analogues are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling, with yields ranging from 45–78% .

- Characterization : X-ray crystallography (via SHELX ) and NMR are critical for confirming regiochemistry, especially in oxazole/oxadiazole systems .

Contradictions and Limitations

- While fluorophenyl groups generally enhance activity, some studies report reduced efficacy in polar solvents due to excessive hydrophobicity .

- Oxadiazole derivatives, though stable, may exhibit off-target effects compared to oxazole-based compounds .

Q & A

Q. What are the standard synthetic routes for N-(1,2-oxazol-3-yl)-2-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Step 1 : React 2-chloro-N-phenylacetamide with sodium azide (NaN₃) in a toluene:water (8:2) mixture under reflux for 5–7 hours to yield 2-azido-N-phenylacetamide .

- Step 2 : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole or oxazole derivatives . Optimization includes monitoring via TLC (hexane:ethyl acetate solvent systems) and purification by recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) stretches .

- NMR : ¹H NMR (DMSO-d₆) shows signals for aromatic protons (δ 7.2–8.4 ppm), triazole/oxazole protons (δ 5.3–5.5 ppm), and amide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Q. How are purification and yield maximized during synthesis?

- Recrystallization : Use ethanol or ethyl acetate for solid products .

- Liquid-liquid extraction : For liquid intermediates, employ ethyl acetate and brine washes .

- TLC monitoring : Adjust solvent ratios (hexane:ethyl acetate) to track reaction progress .

Advanced Research Questions

Q. What computational and crystallographic tools resolve the 3D structure of This compound derivatives?

- SHELX suite : For small-molecule crystallography, SHELXL refines structures using high-resolution X-ray data. Hydrogen-bonding patterns are analyzed via graph-set theory (e.g., Etter’s rules) .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

- PubChem data : Cross-validate computational models (e.g., InChI keys) with experimental results .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Functional group modulation : Introduce electron-withdrawing groups (e.g., –NO₂) on phenyl rings to enhance binding to bacterial enzymes (e.g., folate synthesis inhibitors) .

- Triazole/oxazole substitution : Replace oxazole with 1,2,4-oxadiazole to alter electronic properties and improve pharmacokinetics .

- Example : Analog N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide showed enhanced antibacterial activity via enzyme inhibition .

Q. How do researchers address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare NMR/IR data with X-ray structures to confirm bond lengths and angles .

- Redundancy in synthesis : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

- Statistical refinement : Use programs like SIR97 to resolve ambiguities in electron density maps .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.